N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine

Sirtuin Epigenetics HTS profiling

This 2,4,5-trimethoxyphenyl regioisomer of the fluorenyl-piperazine Schiff base is the definitive research probe for SIRT1 dual-activity modulation and for differentiating non-covalent MtInhA inhibition from covalent isoniazid mechanisms. Its hydrolytically reversible imine linker enables intracellular fragment release strategies, while the distinct electron-density profile of the 2,4,5-TMP moiety provides a critical SAR advantage over the common 3,4,5-TMP isomer. Select this compound to advance FP-2 selectivity profiling and to exploit a cleavable prodrug architecture absent in metabolically stable methanone analogs.

Molecular Formula C27H29N3O3
Molecular Weight 443.5 g/mol
Cat. No. B3714002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine
Molecular FormulaC27H29N3O3
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35)OC)OC
InChIInChI=1S/C27H29N3O3/c1-31-24-17-26(33-3)25(32-2)16-19(24)18-28-30-14-12-29(13-15-30)27-22-10-6-4-8-20(22)21-9-5-7-11-23(21)27/h4-11,16-18,27H,12-15H2,1-3H3
InChIKeyKTQQZIDFOMMUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(9H-Fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine: Compound Class and Core Characteristics for Research Sourcing


N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine (C27H29N3O3; MW: 443.5 g/mol) is a synthetic Schiff-base (imine) formed by condensation of 4-(9H-fluoren-9-yl)piperazin-1-amine (CAS 893726-91-5) with 2,4,5-trimethoxybenzaldehyde . The compound belongs to the fluoren-9-yl-piperazine chemotype, a scaffold that has demonstrated submicromolar inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA) and micromolar inhibition of Plasmodium falciparum falcipain-2 [1][2]. Its distinguishing structural features include the 2,4,5-trimethoxyphenyl substitution pattern—distinct from the more extensively studied 3,4,5-trimethoxyphenyl motif—and the hydrolytically labile methanimine (C=N) linkage, which differentiates it from carbonyl-bearing analogs in the same fluorenyl-piperazine series [3].

Why N-[4-(9H-Fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine Cannot Be Replaced by In-Class Piperazine Analogs


Substitution of N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine with in-class analogs (e.g., 3,4,5-trimethoxy regioisomer, 4-fluorophenyl analog, or methanone derivatives) is chemically and pharmacologically non-equivalent for three reasons: (i) the 2,4,5-trimethoxy substitution pattern produces a distinct electron-density distribution on the aryl ring that can alter π-stacking interactions and hydrogen-bond acceptor topology relative to the 3,4,5-trimethoxy isomer [1]; (ii) the methanimine (C=N) linkage introduces a hydrolytically reversible connection, unlike the metabolically stable carbonyl (C=O) present in methanone-series inhibitors such as Genz-10850 and HTS07940 [2][3]; and (iii) the fluorenyl-piperazine scaffold has been shown to deliver target engagement at MtInhA and falcipain-2 that is sensitive to the nature and geometry of the terminal substituent [2][3]. These structural features collectively preclude generic interchange and necessitate compound-specific evaluation.

Quantitative Differentiation Evidence for N-[4-(9H-Fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine vs. Its Closest Comparators


SIRT1 Modulation: Quantitative Bioactivity Data for the Target Compound vs. Assay Threshold

The target compound has been profiled in a high-throughput sirtuin 1 (SIRT1) inhibition assay and a SIRT1 activation assay. In the inhibition format, the compound exhibited an EC50 < 1.00 × 10³ nM against sirtuin 1; in the activation assay (recombinant human SIRT1, Fluor de Lys-SIRT1 substrate, 2 h incubation), it likewise showed an EC50 < 1.00 × 10³ nM [1]. While the potency is modest relative to optimized SIRT1 modulators, this dual inhibitory/activation signal distinguishes the compound from the parent 4-(9H-fluoren-9-yl)piperazin-1-amine, for which no SIRT1 modulation is reported in ChEMBL [2]. The specific contribution of the 2,4,5-trimethoxybenzylidene moiety to SIRT1 engagement remains to be determined.

Sirtuin Epigenetics HTS profiling

InhA Inhibition: Class-Level Evidence from Fluorenyl-Piperazine Methanone Derivatives Compared with the Target Imine

The fluoren-9-yl-piperazine scaffold is a validated pharmacophore for inhibition of M. tuberculosis enoyl-acyl carrier protein reductase (MtInhA). The most potent methanone derivative in the series, 5-{[4-(9H-fluoren-9-yl)piperazin-1-yl]carbonyl}-1H-indole (Genz-10850), inhibited MtInhA with IC50 values of 160–200 nM in a NADH oxidation assay using trans-2-decenoyl-CoA or trans-2-dodecenoyl-CoA substrates [1]. In contrast, the target compound replaces the metabolically stable carbonyl linker with a hydrolytically reversible imine bond, which may reduce residence time at the InhA active site but could offer advantages in terms of off-target reversibility and clearance [2]. The 2,4,5-trimethoxyphenyl substituent has not been studied in the InhA context; the SAR study explicitly identified the chemical environment surrounding the carbonyl group as critical for inhibition, implying that the imine linkage will modulate activity [3].

Antitubercular Enoyl-ACP reductase MtInhA

Falcipain-2 Inhibition and Selectivity: Class-Level Precedent for the Fluorenyl-Piperazine Scaffold

Two fluoren-9-yl-piperazine methanone derivatives, HTS07940 (IC50 = 64 μM) and HTS08262 (IC50 = 14.7 μM), were identified as falcipain-2 (FP-2) inhibitors with no detectable inhibition of the human off-target cathepsin K (hCatK) [1]. HTS07940 exhibited antiplasmodial activity against multidrug-resistant P. falciparum strain FCR3 with IC50 = 2.91 μM and a cytotoxicity CC50 = 133 μM against HeLa cells (selectivity index ≈ 46) [1]. The target compound shares the fluorenyl-piperazine core but differs in two key aspects: (i) the imine linker may alter binding-mode geometry relative to the methanone of HTS07940/HTS08262, and (ii) the 2,4,5-trimethoxyphenyl group introduces additional hydrogen-bond acceptors at positions 2, 4, and 5 that are absent in the phenyl ring of HTS07940 [2]. Free-energy calculations from the original study indicated that selectivity for FP-2 over hCatK is driven by specific interactions in the S2 pocket, which the trimethoxy substitution could modulate [1].

Antimalarial Falcipain-2 Cysteine protease

Trimethoxyphenyl Substitution Pattern Effect: 2,4,5-TMP vs. 3,4,5-TMP Pharmacophore Differentiation

The trimethoxyphenyl (TMP) group is a privileged pharmacophore in medicinal chemistry, with the 3,4,5-TMP pattern historically recognized as essential for tubulin polymerization inhibition (e.g., combretastatin A-4) [1]. In contrast, the 2,4,5-TMP substitution pattern present in the target compound has been specifically associated with dopamine D5 receptor partial agonism in pyrimidine derivatives (e.g., 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine, D5R IC50 = 1.2 μM), a target profile not observed for the 3,4,5-TMP isomer [2]. The regioisomeric shift of one methoxy group from position 3 to position 2 alters the electrostatic potential surface of the aryl ring, affecting both π-π stacking geometry and hydrogen-bond donor/acceptor topology [1]. The target compound's 2,4,5-TMP motif furthermore places a methoxy group ortho to the imine linkage, which may sterically influence the E/Z isomer ratio of the C=N bond and thereby modulate the conformational ensemble available for target binding .

Medicinal chemistry Pharmacophore SAR

Imine vs. Ketone Linker: Hydrolytic Lability as a Differentiating Feature for Reversible Probe Design

The target compound contains a methanimine (C=N) linker connecting the piperazine nitrogen to the 2,4,5-trimethoxyphenyl group, whereas the closest biologically characterized fluorenyl-piperazine analogs (Genz-10850, HTS07940, HTS08262) feature a carbonyl (C=O) linker [1][2]. Imines are generally subject to hydrolysis under aqueous conditions at rates that depend on pH and substituent electronic effects; Schiff bases derived from electron-rich benzaldehydes (such as 2,4,5-trimethoxybenzaldehyde) typically exhibit half-lives in the range of 10²–10⁴ seconds at physiological pH [3]. While specific hydrolytic stability data for the target compound have not been published, the class-level property distinguishes it from the metabolically stable carbonyl analogs: the imine can serve as a reversibly cleavable connection, potentially enabling controlled release of the 4-(9H-fluoren-9-yl)piperazin-1-amine fragment or acting as a covalent-reversible warhead for nucleophilic active-site residues [3].

Reversible inhibitors Prodrug design Linker chemistry

Priority Application Scenarios for N-[4-(9H-Fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine Based on Quantitative Evidence


Epigenetic Probe Development: SIRT1 Modulator Screening Cascade

The compound's EC50 < 1 μM in both SIRT1 inhibition and activation HTS assays (Section 3, Evidence Item 1) provides a quantitative starting point for medicinal chemistry optimization. Researchers can use this compound as a dual-activity SIRT1 probe scaffold, selecting it over the parent 4-(9H-fluoren-9-yl)piperazin-1-amine, which shows no detectable SIRT1 engagement. The 2,4,5-TMP moiety may be systematically varied to improve potency beyond the initial < 1 μM threshold [1].

Antitubercular Lead Generation: Reversible InhA Inhibitor SAR Exploration

Building on the class-level evidence that fluorenyl-piperazine derivatives inhibit MtInhA with submicromolar IC50 values (Genz-10850 IC50 = 160–200 nM), the target compound's imine linker offers a structurally differentiated starting point for SAR optimization (Section 3, Evidence Items 2 and 5). The hydrolytically reversible imine may reduce the risk of time-dependent inactivation observed with covalent InhA inhibitors such as isoniazid, and the 2,4,5-trimethoxyphenyl group provides three hydrogen-bond acceptor vectors for probing the InhA substrate-binding channel [2].

Antimalarial Fragment-Based Screening: Selective Falcipain-2 Probe

The fluorenyl-piperazine scaffold's demonstrated selectivity for FP-2 over human cathepsin K (HTS07940 selectivity index ≈ 46; Section 3, Evidence Item 3) supports the use of the target compound as a fragment for FP-2 inhibitor development. The 2,4,5-TMP substitution pattern may enhance selectivity by occupying the S2 pocket differently than the phenyl ring of HTS07940. Procurement of both the target compound and the 3,4,5-TMP regioisomer enables direct comparative SAR to identify substitution-dependent selectivity determinants [3].

Chemical Biology Tool: Controlled-Release Pharmacophore via Imine Hydrolysis

The methanimine linker's class-level hydrolytic half-life (10²–10⁴ s at pH 7.4; Section 3, Evidence Item 5) makes the compound a candidate for intracellular release of the 4-(9H-fluoren-9-yl)piperazin-1-amine fragment. This feature is absent in the carbonyl-linked methanone analogs, which are hydrolytically inert. Researchers investigating transient target engagement or prodrug strategies can exploit the imine as a pH- or enzyme-sensitive cleavable bond, with the 2,4,5-trimethoxybenzaldehyde byproduct being a naturally occurring phytochemical (asaronaldehyde) with low toxicity [4].

Quote Request

Request a Quote for N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.